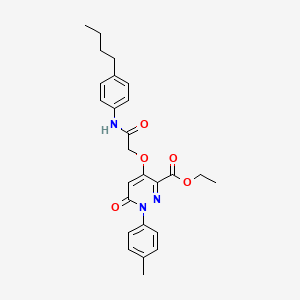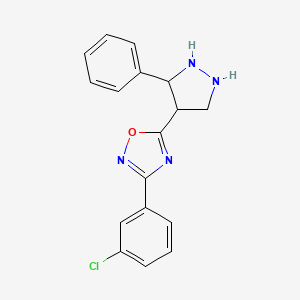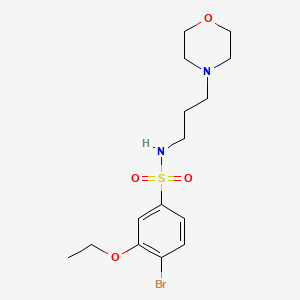
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Vue d'ensemble
Description
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound known for its unique structure and properties This compound features a dithiazole ring, which is a five-membered heterocycle containing two sulfur atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine typically involves the reaction of 4-chloro-2-methylaniline with various reagents. One common method includes the reaction with paraformaldehyde in toluene to form intermediate compounds, which are then further reacted to produce the final dithiazolimine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the dithiazole ring or the attached phenyl groups.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents like toluene or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine involves its interaction with various molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methyl groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-methylaniline: A precursor in the synthesis of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine, known for its use in the production of pesticides and dyes.
4-chloro-N-methylaniline: Another related compound with similar chemical properties and applications.
Uniqueness
What sets this compound apart is its dithiazole ring, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and broadens its range of applications.
Propriétés
IUPAC Name |
4-chloro-N-(4-chloro-2-methylphenyl)dithiazol-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-5-4-6(10)2-3-7(5)12-9-8(11)13-15-14-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGSVBPZBUAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=NSS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)

![4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2404265.png)
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)

![7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404269.png)
![3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione](/img/structure/B2404270.png)

![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)

![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)
![N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404282.png)

